8-butyl-N-cyclohexyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
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Overview
Description
This complex compound has a formidable name, but let’s break it down It contains a cyclohexyl ring, a triazatetracycloheptadeca ring system, and various functional groups
Name: 8-butyl-N-cyclohexyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Structure: A complex, fused-ring system with nitrogen, sulfur, and oxygen atoms.
Purpose: Its applications span chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, the compound can be synthesized through multistep reactions involving cyclization, functional group transformations, and ring closures. Detailed procedures are available in scientific literature.
Industrial Production: Industrial-scale production typically involves efficient and scalable methods. These may include high-yield syntheses, purification, and optimization for cost-effectiveness.
Chemical Reactions Analysis
Reactivity:
Oxidation: It may undergo oxidation reactions, forming various oxidation states.
Reduction: Reduction processes can modify its functional groups.
Substitution: Substituents can be replaced by other groups.
Common Reagents: Specific reagents depend on the reaction type.
Major Products: These vary based on reaction conditions and starting materials.
Scientific Research Applications
Chemistry:
Catalysis: As a ligand, it may participate in catalytic reactions.
Materials Science: Its unique structure could inspire novel materials.
Drug Discovery: Investigate its potential as a drug scaffold.
Biological Activity: Explore its effects on cellular processes.
Fine Chemicals: It might serve as a precursor for specialty chemicals.
Pharmaceuticals: Consider its role in drug synthesis.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate these details.
Properties
Molecular Formula |
C24H32N4OS |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
8-butyl-N-cyclohexyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C24H32N4OS/c1-4-5-11-18-17-13-29-24(2,3)12-16(17)19-20-21(30-23(19)28-18)22(26-14-25-20)27-15-9-7-6-8-10-15/h14-15H,4-13H2,1-3H3,(H,25,26,27) |
InChI Key |
NKNUNGXHLTZGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)NC5CCCCC5 |
Origin of Product |
United States |
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